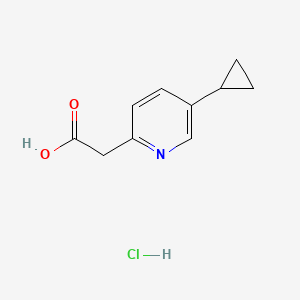

2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-(5-cyclopropylpyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-4-3-8(6-11-9)7-1-2-7;/h3-4,6-7H,1-2,5H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHFCYGVBDEROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystal structure analysis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Authored by: A Senior Application Scientist

Abstract: This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in the single-crystal X-ray diffraction (SCXRD) analysis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, delving into the causality behind experimental choices and the interpretation of structural data. We will navigate the entire workflow, from material synthesis and crystallization to advanced structural analysis, offering field-proven insights to ensure a robust and reliable crystallographic study.

Introduction: The Significance of Structural Elucidation

In modern pharmaceutical sciences, a profound understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid, providing invaluable data on molecular geometry, conformation, and intermolecular interactions.[1][2][3] For an active pharmaceutical ingredient (API) like 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, this information is critical for understanding its physicochemical properties, guiding formulation development, and ensuring intellectual property protection.

The title compound, a derivative of pyridylacetic acid, presents an interesting case for structural analysis due to the presence of a flexible acetic acid side chain, a rigid pyridine ring, and a conformationally intriguing cyclopropyl group. The hydrochloride salt form further necessitates a detailed examination of the resulting hydrogen bonding networks and crystal packing, which are crucial for stability and solubility.

Synthesis and Material Preparation

A robust crystal structure analysis begins with the synthesis of high-purity material. Various synthetic routes can be employed for the preparation of pyridylacetic acid derivatives. A common approach involves the palladium-catalyzed cross-coupling of halopyridines with suitable reagents or through direct SNAr reactions on pyridine-N-oxides.[4]

A plausible synthetic pathway for 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is outlined below. The purity of the synthesized compound is critical, as impurities can inhibit crystallization or lead to misleading structural data. Therefore, rigorous purification, typically by recrystallization or chromatography, is a mandatory prerequisite. The final product's identity and purity should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) before proceeding to crystallization trials.

The Art and Science of Crystallization

The bottleneck in many crystallographic studies is obtaining high-quality single crystals suitable for diffraction experiments.[5] This process is often more of an art guided by scientific principles, requiring screening of various conditions.

Foundational Principles of Crystallization

Crystallization from a solution is induced by slowly bringing the solution to a state of supersaturation, allowing for the ordered growth of crystals rather than amorphous precipitation.[6] The choice of solvent is a critical parameter. Ideal solvents should exhibit moderate solubility for the compound of interest and should be sufficiently volatile for slow evaporation methods.[7]

Recommended Crystallization Protocols for 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Given the hydrochloride salt nature of the target compound, it is expected to have good solubility in polar solvents. A systematic screening of crystallization conditions is recommended.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone, and mixtures thereof).

-

Slow Evaporation: Prepare nearly saturated solutions of the compound in promising solvents in small, clean vials. Cover the vials with a perforated cap or parafilm to allow for slow evaporation of the solvent at a constant temperature.[7]

-

Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[7]

-

Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a solvent in which the compound is less soluble (the precipitant).

-

Sitting Drop: A small volume of the compound's solution is mixed with a precipitant in a crystallization plate well, which is then sealed over a larger reservoir of the precipitant.

-

-

Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "antisolvent" in which the compound is insoluble.[6] Crystals may form at the interface of the two solvents.

-

Microbatch Under-Oil: This is an effective method for water-soluble organic salts.[8] An aqueous solution of the compound is placed under a layer of inert oil. The slow evaporation of water through the oil layer gradually increases the concentration, promoting crystallization.

The following diagram illustrates the workflow for crystallization screening:

Caption: Conceptual workflow for Hirshfeld surface analysis.

Quantum Theory of Atoms in Molecules (QTAIM)

For a deeper, more fundamental understanding of the chemical bonds and intermolecular interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. [9]QTAIM analyzes the topology of the electron density to define atoms as distinct regions of space and to characterize the nature of the interactions between them. [10][11]By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM can differentiate between covalent bonds, hydrogen bonds, and weaker van der Waals interactions, providing quantitative measures of their strength and nature. [12][13]

Conclusion: From Structure to Function

The comprehensive crystal structure analysis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, as outlined in this guide, provides a complete picture of its solid-state properties. This knowledge is not merely academic; it has direct implications for drug development. Understanding the crystal packing and intermolecular forces allows for the rational design of stable formulations, the prediction of potential polymorphism, and the elucidation of structure-activity relationships. By integrating experimental rigor with advanced analytical techniques, we can unlock the full potential of structural chemistry in the pharmaceutical sciences.

References

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

QTAIM: quantum theory of atoms in molecules - American Crystallographic Association. Available at: [Link]

-

Chemical crystallization | SPT Labtech. Available at: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Atoms in molecules - Wikipedia. Available at: [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. Available at: [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC. Available at: [Link]

-

CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC. Available at: [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

-

crystallization of small molecules. Available at: [Link]

-

The Hirshfeld Surface - CrystalExplorer. Available at: [Link]

-

Single crystal X-ray diffraction analysis. Available at: [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). Available at: [Link]

-

Atoms in molecules - chemeurope.com. Available at: [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). Available at: [Link]

-

Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available at: [Link]

-

The Quantum Theory of Atoms in Molecules. Available at: [Link]

-

Single Crystal Experiments on 3-(4-Pyridyl)-acetylacetone: X-ray vs. Neutron Diffraction. Available at: [Link]

-

High-throughput Quantum Theory of Atoms in Molecules (QTAIM) for Geometric Deep Learning of Molecular and Reaction Properties - ChemRxiv. Available at: [Link]

-

The Largest Curated Crystal Structure Database - CCDC. Available at: [Link]

-

The Cambridge Structural Database - PubMed. Available at: [Link]

-

Cambridge Structural Database (CSD) - School of Chemical Sciences - Illinois. Available at: [Link]

-

CSD - Cambridge Structural Database - Maastricht University Library. Available at: [Link]

-

2-(5-cyclopropylpyridin-2-yl)acetic acid — Chemical Substance Information - NextSDS. Available at: [Link]

-

Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids - PMC. Available at: [Link]

-

Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model - PubMed. Available at: [Link]

- CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents.

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC. Available at: [Link]

-

Standard practices for X-ray crystallographic structure determination in the Nowick laboratory (Version 1.0.4). Available at: [Link]

-

Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. Available at: [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - OUCI. Available at: [Link]

-

2-(5-cyclopropylpyridin-3-yl)acetic acid — Chemical Substance Information - NextSDS. Available at: [Link]

-

CRYSTAL STRUCTURE OF THE ACETIC ACID SOLVATE OF N-(PROP-2-EN-1-YL)-2-(PYRID-2- YLMETHYLIDENE)HYDRAZINECARBOSELENOAMIDE. Available at: [Link]

-

2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem. Available at: [Link]

Sources

- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. creative-biostructure.com [creative-biostructure.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sptlabtech.com [sptlabtech.com]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 10. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]

- 11. Atoms_in_molecules [chemeurope.com]

- 12. catalogimages.wiley.com [catalogimages.wiley.com]

- 13. chemrxiv.org [chemrxiv.org]

Solubility profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in a range of organic solvents. The methodologies and theoretical underpinnings presented herein are designed to ensure scientific integrity and provide actionable insights for formulation development, process chemistry, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from discovery to a viable therapeutic. For an active pharmaceutical ingredient (API) like 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, understanding its solubility in various organic solvents is paramount. This knowledge informs critical decisions in process chemistry, such as solvent selection for synthesis and purification, as well as in formulation development, where it can impact the feasibility of liquid dosage forms and the manufacturing of amorphous solid dispersions.[1] Poor solubility can lead to challenges in achieving desired bioavailability and may necessitate complex formulation strategies.[2][3]

This technical guide will delve into both the theoretical and practical aspects of determining the solubility of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride. We will explore the principles of solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the application of theoretical models like Hansen Solubility Parameters for rational solvent selection.

Physicochemical Properties of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

A foundational understanding of the API's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value/Information | Source |

| Chemical Name | 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | [4] |

| CAS Number | 2197055-09-5 | [4] |

| Molecular Formula | C10H12ClNO2 | [4] |

| Molecular Weight | 213.66 g/mol | [4] |

| Chemical Structure | (Structure available from source) | [4] |

| Salt Form | Hydrochloride | [4] |

The presence of the hydrochloride salt significantly influences its solubility profile. As an ionic compound, its solubility is expected to be higher in polar solvents that can effectively solvate the charged species.[5][6] The pyridine and carboxylic acid moieties also contribute to the molecule's overall polarity and potential for hydrogen bonding.

Theoretical Framework: Predicting and Understanding Solubility

While empirical determination is the gold standard, theoretical models can guide solvent selection and provide a deeper understanding of the underlying intermolecular forces governing solubility.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility.[7] It suggests that a solute will dissolve best in a solvent with similar polarity and intermolecular forces. For our polar, ionic compound, 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, we can anticipate higher solubility in polar protic and aprotic solvents compared to non-polar solvents.[8]

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by dividing the total Hildebrand solubility parameter into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[9]

Each molecule can be represented as a point in a three-dimensional "Hansen space." The principle is that substances with closer HSP coordinates are more likely to be miscible.[9][10] The distance (Ra) between the HSP of the API and a solvent can be calculated, and a smaller Ra value suggests a higher likelihood of solubility.[11]

Experimental Determination of Solubility

A robust experimental design is crucial for obtaining accurate and reproducible solubility data. This section outlines protocols for both kinetic and thermodynamic solubility measurements.

Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between kinetic and thermodynamic solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, typically from a concentrated stock solution in an organic solvent like DMSO, precipitates when diluted into a different medium.[1][13] It is a rapid assessment often used in early drug discovery for high-throughput screening.[2]

-

Thermodynamic (Equilibrium) Solubility: Represents the true equilibrium concentration of a solute in a solvent when an excess of the solid is present.[13][14] This is a more time-consuming but more accurate measure, critical for later-stage development and formulation.[14]

For a comprehensive profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, determining the thermodynamic solubility is recommended.

Experimental Workflow for Thermodynamic Solubility

The following workflow, based on the widely accepted shake-flask method, is recommended for determining the thermodynamic solubility of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.[2][13][15]

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Materials:

-

2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (ensure purity and solid-state form are characterized)

-

Selected organic solvents (HPLC grade or higher)

-

Calibrated analytical balance

-

Vials with solvent-resistant caps

-

Temperature-controlled shaker/incubator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

-

Preparation:

-

Accurately weigh an amount of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride into a vial that is in excess of its expected solubility.

-

Add a precise volume of the selected organic solvent to the vial.

-

Seal the vial securely.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in a shaker/incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a solvent-compatible syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent.

-

Quantify the concentration of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in the diluted sample using a validated HPLC-UV or LC-MS method.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or other appropriate units, accounting for any dilutions.

-

Report the mean solubility and standard deviation for the replicates.

-

Specify the temperature at which the solubility was determined.

-

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C |

| Methanol | 5.1 | 32.7 | Experimental Value |

| Ethanol | 4.3 | 24.5 | Experimental Value |

| Isopropanol | 3.9 | 19.9 | Experimental Value |

| Acetone | 5.1 | 20.7 | Experimental Value |

| Acetonitrile | 5.8 | 37.5 | Experimental Value |

| Dichloromethane | 3.1 | 9.1 | Experimental Value |

| Ethyl Acetate | 4.4 | 6.0 | Experimental Value |

| Tetrahydrofuran | 4.0 | 7.6 | Experimental Value |

| Toluene | 2.4 | 2.4 | Experimental Value |

| Heptane | 0.1 | 1.9 | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Experimental Value |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Experimental Value |

Note: Polarity Index and Dielectric Constant values are approximate and can be found in standard chemical reference literature. These values provide context for interpreting the solubility data.

Interpretation of Results

The solubility data should be analyzed in the context of solvent properties. A higher solubility in polar solvents like methanol, ethanol, and DMSO would be expected for a hydrochloride salt.[5][6] Conversely, low solubility in non-polar solvents such as toluene and heptane would also be anticipated. By correlating the experimental solubility with solvent parameters like the dielectric constant and Hansen Solubility Parameters, a predictive model for the solubility of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in other solvents can be developed.

Conclusion

Determining the solubility profile of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride in organic solvents is a critical step in its development as a pharmaceutical agent. A systematic approach that combines a sound theoretical understanding with rigorous experimental methodology, such as the shake-flask equilibrium solubility method, will yield high-quality, reliable data. This information is invaluable for guiding solvent selection in manufacturing processes and for designing effective formulation strategies to ensure optimal drug delivery and therapeutic efficacy.

References

- Abbott, S. (n.d.). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Avdeef, A. (2012).

- Babu, R. J., & Singh, M. (2018). Preformulation in Solid Dosage Form Development. Academic Press.

- Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids, Second Edition. Informa Healthcare.

- Di, L., & Kerns, E. H. (2016).

-

ICH Harmonised Tripartite Guideline. (2020). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

- Myrdal, P. B., & Yalkowsky, S. H. (2007).

- Yalkowsky, S. H., & He, Y. (2003).

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. ovid.com [ovid.com]

- 4. 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | 2197055-09-5 [sigmaaldrich.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. jocpr.com [jocpr.com]

- 11. kinampark.com [kinampark.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. raytor.com [raytor.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Hydrochloride

Introduction

2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a key building block in contemporary medicinal chemistry, finding application in the development of novel therapeutic agents. Its structural motif, featuring a cyclopropyl-substituted pyridine ring linked to an acetic acid sidechain, imparts unique physicochemical properties that are of significant interest to drug development professionals. This guide provides a comprehensive overview of a robust and efficient synthetic route to this valuable compound, grounded in established chemical principles and supported by literature precedents. We will delve into the strategic considerations behind the chosen synthetic pathway, offer detailed experimental protocols, and provide insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the synthesis of this important molecule.

Strategic Overview of the Synthetic Pathway

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride can be efficiently achieved through a three-step sequence, commencing with the construction of the core 5-cyclopropylpyridine scaffold, followed by the introduction of the acetic acid moiety, and culminating in the hydrolysis of the ester and formation of the hydrochloride salt.

Figure 1: A high-level overview of the three-step synthetic route.

This strategy was selected for its convergence, efficiency, and the use of well-established, high-yielding reactions. The palladium-catalyzed cross-coupling reactions in the initial steps offer excellent functional group tolerance and regioselectivity.

Step 1: Synthesis of 2-Chloro-5-cyclopropylpyridine via Suzuki-Miyaura Coupling

The foundational step in this synthesis is the construction of the 5-cyclopropylpyridine core. A highly effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This reaction is favored due to its mild reaction conditions, broad substrate scope, and the commercial availability of the necessary reagents.

Reaction Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (cyclopropylboronic acid) with an organic halide (a dihalopyridine) in the presence of a palladium catalyst and a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond.

A key consideration is the choice of the dihalopyridine starting material to ensure selective mono-coupling at the C5 position. While both 2,5-dichloropyridine and 5-bromo-2-chloropyridine are viable options, the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions makes 5-bromo-2-chloropyridine an excellent choice for achieving high selectivity for the desired product.[1] Ligand-free conditions, often referred to as "Jeffery" conditions, have been shown to provide excellent C5-selectivity in the Suzuki-Miyaura coupling of dihalopyridines.[2]

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5-Bromo-2-chloropyrimidine

-

Cyclopropylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk tube, add 5-bromo-2-chloropyrimidine (1.0 mmol), cyclopropylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.02 mmol, 2 mol%).

-

Add NMP (4 mL) and deionized water (1 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-5-cyclopropylpyridine.

| Reactant/Reagent | Molar Eq. | Catalyst Loading | Solvent | Temperature | Time (h) | Expected Yield |

| 5-Bromo-2-chloropyrimidine | 1.0 | N/A | NMP/H₂O (4:1) | 100 °C | 18 | Good to Excellent |

| Cyclopropylboronic acid | 1.2 | N/A | ||||

| Pd(OAc)₂ | N/A | 2 mol% | ||||

| K₂CO₃ | 2.0 | N/A |

Table 1: Representative reaction conditions for the Suzuki-Miyaura coupling to synthesize 2-chloro-5-cyclopropylpyridine.

Step 2: Introduction of the Acetic Acid Moiety via Palladium-Catalyzed Cross-Coupling

With the 2-chloro-5-cyclopropylpyridine intermediate in hand, the next critical step is the introduction of the acetic acid side chain at the C2 position. A modern and efficient approach for this transformation is a palladium-catalyzed cross-coupling reaction with a suitable C2-synthon. One such method involves the coupling of the chloropyridine with the enolate of an acetate ester.

Reaction Principle: This reaction proceeds via a catalytic cycle similar to other palladium-catalyzed cross-couplings. The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the 2-chloro-5-cyclopropylpyridine. Subsequent reaction with the enolate of ethyl acetate (formed in situ using a strong base) leads to a palladium(II) intermediate. Reductive elimination then furnishes the desired ethyl 2-(5-cyclopropylpyridin-2-yl)acetate and regenerates the active palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating the oxidative addition to the relatively unreactive C-Cl bond.

An alternative, though potentially less direct, strategy is the Reformatsky reaction. This involves the reaction of 2-chloro-5-cyclopropylpyridine with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc.[3][4][5] This forms a β-hydroxy ester, which would then require a subsequent deoxygenation step to arrive at the desired product, adding to the overall step count.

Figure 3: Schematic of the palladium-catalyzed cross-coupling for the introduction of the ethyl acetate moiety.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Materials:

-

2-Chloro-5-cyclopropylpyridine

-

Ethyl acetate

-

Sodium bis(trimethylsilyl)amide (NaHMDS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate for extraction

-

Brine

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl acetate (1.5 mmol) in anhydrous toluene (5 mL).

-

Cool the solution to -78 °C and add NaHMDS (1.5 mmol, 1.0 M in THF) dropwise. Stir the mixture at this temperature for 30 minutes to generate the enolate.

-

In a separate Schlenk flask, add 2-chloro-5-cyclopropylpyridine (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri-tert-butylphosphine (0.06 mmol, 6 mol%) in anhydrous toluene (5 mL).

-

Add the solution of the chloropyridine and catalyst to the pre-formed enolate solution at -78 °C via cannula.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 80 °C for 12 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-(5-cyclopropylpyridin-2-yl)acetate.

| Reactant/Reagent | Molar Eq. | Catalyst/Ligand Loading | Solvent | Temperature | Time (h) | Expected Yield |

| 2-Chloro-5-cyclopropylpyridine | 1.0 | N/A | Toluene | 80 °C | 12 | Moderate to Good |

| Ethyl acetate | 1.5 | N/A | ||||

| NaHMDS | 1.5 | N/A | ||||

| Pd(OAc)₂ | N/A | 3 mol% | ||||

| P(t-Bu)₃ | N/A | 6 mol% |

Table 2: Representative reaction conditions for the synthesis of ethyl 2-(5-cyclopropylpyridin-2-yl)acetate.

Step 3: Hydrolysis and Hydrochloride Salt Formation

The final step in the synthesis is the conversion of the ethyl ester to the corresponding carboxylic acid, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Reaction Principle: The hydrolysis of the ethyl ester is typically achieved under basic conditions using an aqueous solution of a strong base such as sodium hydroxide or potassium hydroxide. This saponification reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to form the free carboxylic acid and simultaneously protonates the basic pyridine nitrogen to form the hydrochloride salt.

Experimental Protocol: Hydrolysis and Salt Formation

Materials:

-

Ethyl 2-(5-cyclopropylpyridin-2-yl)acetate

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) (e.g., 6 M)

-

Diethyl ether

Procedure:

-

Dissolve ethyl 2-(5-cyclopropylpyridin-2-yl)acetate (1.0 mmol) in ethanol (10 mL).

-

Add a 2 M aqueous solution of sodium hydroxide (2.0 mmol) and stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 1-2 by the dropwise addition of 6 M hydrochloric acid.

-

A precipitate of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride should form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Figure 4: Workflow for the final hydrolysis and hydrochloride salt formation step.

Conclusion

The synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride has been presented in a detailed, step-by-step guide. The described three-step sequence, employing a Suzuki-Miyaura coupling, a palladium-catalyzed introduction of the acetic acid moiety, and a final hydrolysis and salt formation, represents a logical and efficient approach to this valuable molecule. The provided protocols, grounded in established chemical literature, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. By understanding the underlying principles and experimental nuances of each step, researchers can confidently produce this key building block for their drug discovery and development endeavors.

References

-

A convenient and simple three-component synthesis of substituted pyridylacetic acid derivatives is reported. The approach centers on the dual reactivity of Meldrum's acid derivatives, initially as nucleophiles to perform substitution on activated pyridine-N-oxides, then as electrophiles with a range of nucleophiles to trigger ring-opening and decarboxylation. ([Link])

-

A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides is described. The use of Pd(2)(dba)(3) and X-Phos as a ligand provides high yields for many examples. An efficient method to generate the organozinc reagents at room temperature is also demonstrated. ([Link])

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292-2297. ([Link])

-

Negishi coupling. In Wikipedia. ([Link])

-

Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 459-480. ([Link])

-

Reformatsky reaction. In Wikipedia. ([Link])

-

A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Molecules, 22(1), 108. ([Link])

-

Negishi Coupling. Organic Chemistry Portal. ([Link])

-

Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. ([Link])

-

Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845-2847. ([Link])

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 24(21), 3949. ([Link])

-

Reformatsky Reaction. Chemistry LibreTexts. ([Link])

-

Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3737. ([Link])

-

C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(5), 2329-2334. ([Link])

-

Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). National Toxicology Program. ([Link])

-

2-Chloropyridine. In Wikipedia. ([Link])

-

Scheme 26: Mechanism for aza-Reformatsky reaction of cyclic imines with... ResearchGate. ([Link])

-

Pyridine synthesis. Organic Chemistry Portal. ([Link])

-

Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. ([Link])

-

A preparation of 2-chloropyridine. ResearchGate. ([Link]_)

-

Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Journal of the American Chemical Society, 138(40), 13163-13166. ([Link])

-

Synthesis method of 2-chloro-5-chloromethyl pyridine. Patsnap. ([Link])

-

Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335-1337. ([Link])

-

C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase. mediaTUM. ([Link])

-

ethyl 2-pyridylacetate. Organic Syntheses. ([Link])

- Synthetic method of 3-acetyl-2-chloropyridine.

- Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product.

- Substituted imidazole derivatives and their preparation and use.

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 2. ([Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7(3), 263-271. ([Link])

-

Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology, 7(2), 113-146. ([Link])

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, a novel small molecule with therapeutic potential. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as a robust resource for scientists engaged in the characterization and development of this and similar pharmaceutical compounds. We will delve into the core techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and outline a systematic approach to accelerated stability studies, thereby providing a holistic framework for a comprehensive stability assessment.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, with the inherent stability of the API being a primary hurdle. Thermodynamic stability dictates the physical and chemical integrity of the drug substance over time and under various environmental conditions.[][2] For 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, understanding its stability profile is paramount for defining appropriate storage conditions, selecting suitable packaging, and establishing a viable shelf-life.[] Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in bioavailability, all of which can have profound implications for patient safety and therapeutic outcomes.

This guide will provide the foundational knowledge and detailed protocols to empower researchers to meticulously evaluate the thermodynamic stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Theoretical Framework: Understanding the Drivers of Stability and Degradation

The solid-state stability of a pharmaceutical compound is governed by its crystal lattice energy and the presence of reactive functional groups. For 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, several structural features warrant careful consideration:

-

The Pyridine Ring: Pyridine and its derivatives can be susceptible to degradation, with the potential for oxidation and other ring modifications.[3][4]

-

The Acetic Acid Moiety: The carboxylic acid group can undergo decarboxylation, particularly when subjected to heat.[5]

-

The Cyclopropyl Group: The cyclopropyl ring is a strained three-membered ring system. While often incorporated to enhance metabolic stability and potency, its inherent strain can influence the overall molecular stability.[6][7]

-

The Hydrochloride Salt: The formation of a hydrochloride salt is a common strategy to improve the solubility and stability of basic APIs. However, the presence of the chloride counter-ion can potentially influence degradation pathways.

Potential degradation pathways for this molecule could include oxidation of the pyridine ring, decarboxylation of the acetic acid side chain, and potential reactions involving the cyclopropyl ring under significant stress conditions. Forced degradation studies are crucial to elucidate these pathways and develop stability-indicating analytical methods.[]

Core Experimental Techniques for Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough stability assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] It provides critical information on:

-

Melting Point and Enthalpy of Fusion: Sharp melting endotherms are characteristic of crystalline materials and can be used for identification and purity assessment.[8][9]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can be detected as they often exhibit distinct melting points and thermal behaviors.[8] Identifying the most stable polymorph is crucial for consistent drug performance.

-

Glass Transition Temperature (Tg): For amorphous materials, the Tg indicates the transition from a rigid, glassy state to a more rubbery state, a critical parameter for predicting the stability of amorphous forms.[9]

-

Thermal Stability: Exothermic events at higher temperatures can indicate thermal decomposition.[8]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent the loss of any volatile components.

-

Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting or decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13][14] It is invaluable for:

-

Assessing Thermal Stability: TGA determines the temperature at which a material begins to decompose by detecting mass loss.[12][13]

-

Quantifying Volatiles: It can accurately measure the content of water (moisture) and residual solvents in the API, both of which can significantly impact stability.[12][15][16][17]

-

Studying Desolvation and Dehydration: TGA can identify the temperatures at which solvates or hydrates release their solvent or water molecules.[14]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride into a tared TGA pan (e.g., platinum or alumina).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Visualization of the Experimental Workflow

Caption: Workflow for assessing the thermodynamic stability.

Accelerated Stability Studies: Predicting Long-Term Behavior

Accelerated stability studies expose the API to elevated stress conditions of temperature and humidity to predict its long-term stability in a shorter timeframe.[][2][18] The Accelerated Stability Assessment Program (ASAP) is a modern approach that utilizes a humidity-corrected Arrhenius equation to model degradation rates and predict shelf-life with greater accuracy and speed than traditional methods.[19][20]

Experimental Protocol: Accelerated Stability Assessment Program (ASAP)

-

Sample Preparation: Place accurately weighed samples of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride into open vials.

-

Stress Conditions: Expose the samples to a matrix of elevated temperature and relative humidity (RH) conditions in stability chambers. A typical ASAP study might include conditions such as:

-

50°C / 75% RH

-

60°C / 50% RH

-

60°C / 75% RH

-

70°C / 60% RH

-

80°C / 20% RH

-

-

Time Points: Sample at multiple time points (e.g., 3, 7, 14, and 21 days).

-

Analytical Method: At each time point, analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and any degradation products.[21]

-

Data Modeling: Use the degradation data to fit the humidity-corrected Arrhenius equation and predict the shelf-life under desired storage conditions (e.g., 25°C / 60% RH).

Potential Degradation Pathways Visualization

Caption: Potential degradation pathways for the target molecule.

Data Synthesis and Interpretation

The data generated from DSC, TGA, and accelerated stability studies must be synthesized to form a comprehensive understanding of the thermodynamic stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

| Parameter | Technique | Information Gained | Implication for Stability |

| Melting Point | DSC | Onset and peak of melting endotherm | High melting point often correlates with greater crystal lattice energy and higher stability. |

| Enthalpy of Fusion | DSC | Energy required to melt the solid | A higher enthalpy of fusion suggests stronger intermolecular forces and a more stable crystal lattice. |

| Thermal Decomposition | TGA/DSC | Onset temperature of mass loss or exothermic event | Indicates the upper-temperature limit for handling and storage. |

| Hygroscopicity | TGA/DVS | Mass gain at high humidity | Tendency to absorb moisture, which can lead to chemical degradation and changes in physical form. |

| Degradation Rate | Accelerated Stability Studies (HPLC) | Rate of formation of impurities under stress | Allows for the prediction of shelf-life and identification of critical stability factors (temperature, humidity). |

| Polymorphism | DSC/XRPD | Presence of multiple crystalline forms | Different polymorphs can have different stabilities, solubilities, and bioavailabilities. |

Conclusion and Recommendations

A thorough investigation of the thermodynamic stability of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a non-negotiable step in its development as a potential therapeutic agent. The integrated use of Differential Scanning Calorimetry, Thermogravimetric Analysis, and accelerated stability studies provides a robust framework for characterizing its solid-state properties and predicting its long-term behavior. The insights gained from these studies will guide formulation development, packaging selection, and the establishment of appropriate storage conditions, ultimately ensuring the delivery of a safe and effective medication to patients. It is recommended that forced degradation studies be conducted in parallel to definitively identify degradation products and establish a comprehensive stability profile.

References

- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).

- The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC. (n.d.).

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9).

- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17).

- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (n.d.).

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).

- Differential Scanning Calorimetry (DSC) Analysis Principle - ResolveMass Laboratories Inc. (2026, January 9).

- (PDF) Accelerated Stability Assessment Program in API development - ResearchGate. (n.d.).

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23).

- Degradation pathways for "2-Amino-2-(pyridin-2-YL)acetic acid" under acidic/basic conditions - Benchchem. (n.d.).

- Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26).

- Spotlight on stability: API and drug product testing - Almac. (n.d.).

- API/Pharmaceuticals Stability Testing - Creative BioMart Microbe. (n.d.).

- A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. (n.d.).

- (PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).

- Thermogravimetric Analysis - Improved Pharma. (2022, January 7).

- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH. (n.d.).

- 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride | 2197055-09-5 - Sigma-Aldrich. (n.d.).

- Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions - Semantic Scholar. (n.d.).

- Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF - ResearchGate. (n.d.).

- (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (n.d.).

- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2009, October 15).

- Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. - SciSpace. (n.d.).

- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).

- What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange. (2014, November 3).

- 2-(5-cyclopropylpyridin-2-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.).

- The Synthesis and Stability of Some Cyclopropenyl Cations with Alkyl Substituents | Journal of the American Chemical Society. (n.d.).

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. (2016, June 14).

- Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles - PMC. (n.d.).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27).

- Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data - PubMed. (2001, September 15).

- 2-(5-cyclopropylpyridin-3-yl)acetic acid — Chemical Substance Information - NextSDS. (n.d.).

- Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - RSC Publishing. (n.d.).

- 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473 - PubChem. (n.d.).

- 2-(Cyclopropyl(1-(thiazol-2-yl)ethyl)amino)acetic acid - Sigma-Aldrich. (n.d.).

- Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents. (n.d.).

- Thermodynamic Stability of Fenclorim and Clopyralid - PMC - NIH. (n.d.).

Sources

- 2. API/Pharmaceuticals Stability Testing - Microbe [microbe.creativebiomart.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. quercus.be [quercus.be]

- 9. coherentmarketinsights.com [coherentmarketinsights.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. news-medical.net [news-medical.net]

- 12. veeprho.com [veeprho.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. improvedpharma.com [improvedpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. almacgroup.com [almacgroup.com]

- 19. The Application of the Accelerated Stability Assessment Program (ASAP) to Quality by Design (QbD) for Drug Product Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

Application Note: Scalable Synthesis of 2-(5-Cyclopropylpyridin-2-yl)acetic Acid Hydrochloride

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Building block for active pharmaceutical ingredients (APIs), including1[1] and targeted kinase inhibitors.

Strategic Overview & Mechanistic Rationale

The synthesis of 2-pyridylacetic acid derivatives presents unique mechanistic challenges, primarily due to the inherent instability of the final carboxylic acid. 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride is a highly valuable pharmaceutical intermediate, but its synthesis requires careful circumvention of side reactions such as protodeboronation and thermal decarboxylation.

To provide a self-validating and highly reproducible system, we have designed a robust four-step sequence starting from commercially available 5-bromo-2-methylpyridine. This protocol avoids toxic polar aprotic solvents (like DMF) and utilizes stoichiometric controls to prevent product degradation.

Pathway Visualization

Retrosynthetic and forward synthetic pathway for 2-(5-Cyclopropylpyridin-2-yl)acetic acid HCl.

Quantitative Data: Overcoming the Decarboxylation Pitfall

The most critical failure point in synthesizing 2-pyridylacetic acids is the final hydrolysis step. Under neutral or basic conditions, these molecules readily undergo 2[2]. This occurs because the molecule forms a stabilized zwitterion (inner salt) that rapidly extrudes CO₂ upon heating[3].

To build a fail-safe protocol, we optimized the hydrolysis conditions (Table 1). By strictly utilizing strong acidic hydrolysis (6M HCl), the high concentration of hydronium ions protonates the pyridine nitrogen (pKₐ ~5.2). This physically prevents the formation of the zwitterionic intermediate, locking the molecule in its stable cationic form and ensuring high yields.

Table 1: Hydrolysis Condition Screening for 2-(Cyanomethyl)-5-cyclopropylpyridine

| Entry | Reagent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 2M NaOH, MeOH/H₂O | 80 | 12 | <10 | Extensive Hammick decarboxylation[2] |

| 2 | 10% KOH, EtOH/H₂O | 100 | 8 | 15 | Major byproduct: 5-cyclopropyl-2-methylpyridine |

| 3 | 2M HCl, H₂O | 100 | 24 | 45 | Incomplete nitrile hydration |

| 4 | 6M HCl, H₂O | 100 | 16 | 88 | Clean conversion; zwitterion formation blocked |

| 5 | 50% H₂SO₄, H₂O | 120 | 12 | 72 | Partial thermal degradation of the pyridine ring |

Step-by-Step Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

Causality & Design: Cyclopropylboronic acid is notoriously susceptible to protodeboronation under aqueous basic conditions. To counteract this, we employ a highly active catalyst system—Pd(OAc)₂ with the bulky, electron-rich ligand PCy₃—which accelerates the transmetalation step, outcompeting the degradation pathway to yield4[4].

-

Setup: To a 1 L round-bottom flask equipped with a reflux condenser, add 5-bromo-2-methylpyridine (1.0 equiv, 100 mmol), cyclopropylboronic acid (1.3 equiv, 130 mmol), and K₃PO₄ (3.0 equiv, 300 mmol).

-

Solvent & Degassing: Add a biphasic mixture of Toluene/H₂O (10:1, 550 mL). Sparge the solution vigorously with Argon for 15 minutes to remove dissolved oxygen.

-

Catalysis: Add Palladium(II) acetate (0.05 equiv, 5 mmol) and Tricyclohexylphosphine (0.10 equiv, 10 mmol).

-

Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours.

-

Workup: Cool to room temperature. Separate the organic layer and extract the aqueous layer with EtOAc (2 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc, 9:1) to yield Intermediate 1 as a pale yellow oil.

Step 2: Radical Chlorination

Causality & Design: Standard radical halogenation using N-Chlorosuccinimide (NCS) often suffers from poor atom economy and tedious workups. By substituting NCS with Trichloroisocyanuric acid (TCCA), we utilize all three active chlorine atoms. Furthermore, the byproduct (cyanuric acid) simply precipitates out of the non-polar solvent for easy removal.

-

Setup: Dissolve 5-cyclopropyl-2-methylpyridine (1.0 equiv, 80 mmol) in anhydrous 1,2-dichloroethane (DCE, 400 mL).

-

Reagent Addition: Add TCCA (0.4 equiv, 32 mmol) and the radical initiator Azobisisobutyronitrile (AIBN, 0.05 equiv, 4 mmol). Note: 0.4 equiv of TCCA provides 1.2 equiv of active chlorine, preventing over-chlorination to the gem-dichloride.

-

Reaction: Reflux at 80 °C under Argon for 6 hours.

-

Workup: Cool the reaction to 0 °C to fully precipitate the cyanuric acid byproduct. Filter the suspension through a Celite pad. Wash the filtrate with 1M NaOH (100 mL), water, and brine. Dry over MgSO₄ and concentrate to afford crude Intermediate 2. Proceed immediately to Step 3, as picolyl chlorides are prone to dimerization.

Step 3: Nucleophilic Cyanation

Causality & Design: Direct cyanation of picolyl chlorides typically requires toxic, high-boiling polar aprotic solvents (DMF/DMSO). By implementing Phase-Transfer Catalysis (PTC) with Tetrabutylammonium bromide (TBAB), we facilitate the transport of the cyanide anion into the organic phase, achieving rapid substitution in a mild biphasic system.

-

Organic Phase: Dissolve the crude 2-(chloromethyl)-5-cyclopropylpyridine (~70 mmol) in Dichloromethane (DCM, 200 mL).

-

Aqueous Phase: In a separate flask, dissolve Sodium cyanide (NaCN, 1.5 equiv, 105 mmol) and TBAB (0.05 equiv, 3.5 mmol) in deionized water (100 mL).

-

Reaction: Combine the two solutions. Stir the biphasic mixture vigorously at room temperature for 16 hours.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (50 mL). (Caution: Quench all aqueous cyanide waste with excess sodium hypochlorite before disposal). Wash the combined organics with water, dry over MgSO₄, and concentrate. Purify via short-path distillation or flash chromatography to yield Intermediate 3.

Step 4: Acidic Hydrolysis & Salt Formation

Causality & Design: As established in our quantitative data, strong acidic hydrolysis is mandatory to block the 3[3]. Evaporation of the acidic solvent directly yields the highly stable hydrochloride salt.

-

Setup: Suspend 2-(cyanomethyl)-5-cyclopropylpyridine (1.0 equiv, 50 mmol) in 6M Hydrochloric acid (150 mL) in a 500 mL round-bottom flask.

-

Reaction: Heat to reflux (100 °C) for 16 hours. The initial suspension will become a homogeneous solution as the nitrile hydrolyzes.

-

Isolation: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure (rotary evaporator, bath temp 50 °C) to complete dryness.

-

Purification: Suspend the resulting crude solid in cold anhydrous Diethyl ether (Et₂O, 100 mL) and triturate for 30 minutes to remove organic impurities.

-

Collection: Filter the solid through a Buchner funnel, wash with additional cold Et₂O (30 mL), and dry under high vacuum for 12 hours. The final product, 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, is obtained as an off-white, bench-stable crystalline solid.

References

-

Title: WO2022073904A1 - Mrgx2 antagonists Source: Google Patents URL: 1

-

Title: Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

-

Title: Hammick reaction Source: Wikipedia URL: 2

-

Title: Decarboxylative Functionalizations of Carboxylic Acids Source: ResearchGate URL: 3

Sources

Troubleshooting impurities in 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride batches

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting impurities in batches of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to impurity management.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common initial queries regarding the quality and analysis of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride.

Q1: What are the most probable sources of impurities in my batches?

Impurities can be introduced at nearly every stage of the product lifecycle. They are generally classified into three categories:

-

Organic Impurities: These are the most common and can be starting materials, intermediates, by-products, or degradation products. For instance, unreacted precursors from the synthesis or positional isomers like 2-(5-cyclopropylpyridin-3-yl)acetic acid are potential process-related impurities.[1]

-

Inorganic Impurities: These often originate from catalysts, reagents, or the manufacturing process itself (e.g., heavy metals).

-

Residual Solvents: Solvents used during synthesis or purification that are not fully removed can remain in the final product.

Q2: An unexpected peak has appeared in our HPLC analysis. What is the logical first step?

The appearance of a new peak requires a systematic investigation. The first step is to ensure it's not an artifact of the analytical system. Re-inject a fresh preparation of the same sample. If the peak persists, compare its retention time to that of known starting materials and intermediates. If it remains unidentified, proceed to the troubleshooting workflow outlined in Section 2. Modern analytical techniques like HPLC are essential for detecting impurities at levels exceeding 0.1%.[2]

Q3: How can I proactively understand potential degradation impurities?

Forced degradation studies are critical. By subjecting the compound to stress conditions (acid, base, oxidation, heat, light), you can purposefully generate degradation products.[3] This helps in two ways:

-

It reveals the potential degradation pathways of the molecule. For example, the cyclopropyl amine moiety can be susceptible to hydrolytic degradation, especially under varied pH conditions.[4]

-

It demonstrates that your analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

Q4: What is a suitable starting point for an HPLC method for impurity profiling?

A reverse-phase HPLC method is typically the most effective approach. Given the molecule's structure (a basic pyridine ring and a carboxylic acid), a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a robust starting point. The buffer (e.g., ammonium acetate or phosphate) is crucial for controlling the ionization state of the analyte and ensuring reproducible chromatography.[5]

Section 2: Troubleshooting Guide - A Deep Dive into Batch Failures

This guide provides a structured approach to identifying and resolving specific impurity-related issues.

Workflow for Investigating an Unknown Impurity

The following diagram illustrates a logical workflow for identifying an unknown peak observed during routine analysis.

Sources

- 1. nextsds.com [nextsds.com]

- 2. pharmafocusasia.com [pharmafocusasia.com]

- 3. actascientific.com [actascientific.com]

- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

Technical Support Center: Optimizing Crystallization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride (CAS 2197055-09-5)[1]. The objective is to offer practical, scientifically-grounded solutions to common and complex challenges encountered during the crystallization process, ensuring the consistent isolation of the target solid form with high purity and desired physical attributes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the crystallization of this API.

Q1: My compound is not crystallizing from solution. What are the most common reasons? There are several potential causes for crystallization failure:

-

Insufficient Supersaturation : The solution may not be concentrated enough for nucleation to occur. This is the primary driving force for crystallization[2].

-

Excess Solvent : This is the most frequent cause. Using too much solvent will prevent the solution from reaching the necessary level of supersaturation upon cooling[3].

-

Inappropriate Solvent System : The chosen solvent may be too good, keeping the compound fully dissolved even at low temperatures[4]. Pyridine derivatives can be highly soluble in a wide range of solvents, making this a common challenge[3].

-

Presence of Impurities : Certain impurities can inhibit nucleation and crystal growth[5].

Q2: My compound has "oiled out" instead of forming crystals. What should I do? "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when a solution is cooled too quickly or when the supersaturation level is too high, especially in a solvent where the compound's melting point is below the solution temperature[4].

-

Solution : Re-heat the solution until the oil fully redissolves. You can then either add more solvent to reduce the concentration or, more effectively, allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal lattice formation[]. If the problem persists, consider a different solvent system.

Q3: How do I select an appropriate solvent system for this hydrochloride salt? Solvent selection is critical and depends on the molecule's solubility profile. For 2-(5-Cyclopropylpyridin-2-yl)acetic acid hydrochloride, which is a salt, polar protic or aprotic solvents are a good starting point.

-

Single Solvent : Look for a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

-

Two-Solvent System : This is often more practical. Use a "good" solvent in which the compound is very soluble (e.g., methanol, ethanol) and a miscible "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, heptane, or methyl tert-butyl ether)[3]. The process involves dissolving the compound in a minimum of the hot good solvent and then slowly adding the anti-solvent until turbidity appears, followed by slow cooling.

Q4: Why is controlling the pH important for crystallizing a hydrochloride salt? The hydrochloride salt's stability is pH-dependent. In aqueous or protic solvent systems, if the pH becomes too high (less acidic), the salt can disproportionate, leading to the precipitation of the free base form of the compound instead of the desired hydrochloride salt[7]. This can introduce variability and result in the isolation of the wrong solid form. It is crucial to maintain an acidic environment throughout the crystallization process.

In-Depth Troubleshooting Guides

This section provides detailed strategies for overcoming persistent crystallization challenges.

Issue 1: Persistent Crystallization Failure or Low Yield

If basic troubleshooting like concentrating the solution or scratching the flask fails, a more systematic approach is needed. This workflow helps diagnose and solve the root cause.

Caption: Troubleshooting workflow for crystallization failure.

Issue 2: Poor Crystal Quality (Needles, Agglomerates, or Fines)

Poor crystal morphology can lead to difficulties in downstream processing, such as poor filtration and drying performance[]. Agglomeration and the presence of excessive fines are common issues that can be addressed by carefully controlling the crystallization process[].

Causality & Solutions:

-

High Supersaturation : Rapidly generating supersaturation (e.g., crash cooling or fast anti-solvent addition) leads to excessive primary nucleation, resulting in a large number of very small crystals (fines)[]. Solution : Decrease the cooling rate or slow the addition of the anti-solvent.

-

Insufficient Agitation : Poor mixing can create localized zones of high supersaturation, promoting agglomeration[8]. Solution : Ensure adequate but not overly aggressive agitation to keep crystals suspended uniformly.

-

Secondary Nucleation : Excessive agitation can cause crystal breakage, which generates new nuclei (secondary nucleation) and leads to fines[]. Solution : Optimize the stirrer speed and impeller design to be effective for mixing without causing significant attrition.

-

Seeding : The most powerful tool for controlling crystal size and morphology is seeding. Adding a small quantity of high-quality seed crystals at the right point provides a template for growth, favoring the growth of existing crystals over the formation of new nuclei[2]. This leads to a more uniform and larger particle size distribution[9].

Issue 3: Inconsistent Polymorphic Form

Active Pharmaceutical Ingredients (APIs) can often exist in multiple crystalline forms known as polymorphs, which may have different physical properties like solubility and stability[10][11]. It is critical to consistently produce the most stable polymorph to ensure product quality and efficacy[12].

Causality & Solutions:

-

Solvent Effects : Different solvents can favor the nucleation of different polymorphs. For instance, solvents that form strong hydrogen bonds with the solute may favor one crystal packing arrangement over another[13].

-

Thermodynamic vs. Kinetic Control : Metastable polymorphs often crystallize first (kinetic product) before converting to the stable form over time. The rate of cooling and level of supersaturation can dictate which form appears[14].

-

Seeding for Polymorph Control : Seeding is the most reliable method to ensure the desired polymorph is obtained. By introducing seed crystals of the target form into a solution in the metastable zone, you direct the crystallization pathway to produce that same form isomorphically[9].

A systematic solvent screen is the first step in developing a robust crystallization process. The table below provides a starting point for screening solvents and their potential use.

| Solvent Class | Example Solvents | Expected Role | Rationale & Considerations |

| Alcohols | Methanol, Ethanol, Isopropanol | Good Solvent | Polar protic solvents, likely to dissolve the hydrochloride salt through hydrogen bonding. |

| Ketones | Acetone | Good Solvent | Polar aprotic, good general-purpose solvent. Often used with an anti-solvent like hexanes[3]. |

| Esters | Ethyl Acetate | Moderate Solvent | Can be used as a single solvent or as a good solvent in a pair. |

| Ethers | Methyl tert-butyl ether (MTBE) | Anti-Solvent | Lower polarity, miscible with many good solvents. |

| Hydrocarbons | n-Heptane, Hexanes | Anti-Solvent | Non-polar, will induce precipitation when added to a solution in a polar "good" solvent[3]. |

| Nitriles | Acetonitrile | Good Solvent | Polar aprotic, can be effective but may have different solvating properties than alcohols or ketones. |

| Water | H₂O | Good/Moderate Solvent | Solubility is likely, but pH control is critical to prevent disproportionation[7][15]. |

Experimental Protocols

Protocol 1: Seeding Strategy for Controlled Crystallization

Seeding is a critical technique to ensure batch-to-batch reproducibility and control over crystal attributes like size and form[16][17]. The general principle is to add seeds within the solution's "metastable zone"—a region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing surfaces (the seeds) is favorable[18].

Caption: Workflow for developing a seeded crystallization process.

Step-by-Step Methodology:

-